molecular formula C₁₆H₁₉F₅N₅O₅P B1141310 5-Desfluoro Sitagliptin CAS No. 1345822-86-7

5-Desfluoro Sitagliptin

Cat. No. B1141310
CAS RN: 1345822-86-7
M. Wt: 487.32
InChI Key:
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Description

5-Desfluoro Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor that is used to treat type 2 diabetes. It is a synthetic molecule that is structurally similar to the naturally occurring DPP-4 inhibitor sitagliptin, but with one fluorine atom replaced by a hydrogen atom. 5-Desfluoro Sitagliptin has been found to be more potent than sitagliptin in inhibiting DPP-4 activity in vitro and in vivo. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and the potential future directions of 5-Desfluoro Sitagliptin.

Scientific Research Applications

Immunomodulatory Properties

Sitagliptin, an anti-diabetic drug, is a dipeptidyl peptidase (DPP)-4/CD26 inhibitor with additional anti-inflammatory and immunomodulatory properties . It has been found to induce tolerogenic human dendritic cells . This effect is important when considering sitagliptin for treating autoimmune diseases and allotransplant rejection .

Tolerogenic Dendritic Cells Induction

Sitagliptin has been shown to impair the differentiation and maturation of monocyte-derived dendritic cells (MoDCs), as judged by the lower expression of CD40, CD83, CD86, NLRP3, and HLA-DR, retention of CD14 expression, and inhibited production of IL-β, IL-12p70, IL-23, and IL-27 . In contrast, the expression of CD26, tolerogenic DC markers (ILT4 and IDO1), and production of immunoregulatory cytokines (IL-10 and TGF-β) were increased .

T-Cell Responses Regulation

Sitagliptin-treated MoDCs were found to be poorer allostimulators of T-cells in MoDC/T-cell co-culture and inhibited Th1 and Th17 but augmented Th2 and Treg responses . The tolerogenic properties of sitagliptin-treated MoDCs were additionally confirmed by an increased frequency of CD4+CD25+CD127- FoxP3+ Tregs and Tr1 cells (CD4+IL-10+FoxP3-) in MoDC/T-cell co-culture .

Effective Delivery System

Sitagliptin has been used in an effective delivery system using optimized mucoadhesive nanoparticles . This system enhances the effectiveness of sitagliptin, extending its retention time up to 12 hours in the gastrointestinal tract . This is more efficient and has a greater potential to be used for oral delivery compared to the conventional sitagliptin administration in the drug solution .

Cardiovascular Outcomes

Adding sitagliptin to usual care did not appear to increase the risk of major adverse cardiovascular events among patients with type 2 diabetes and established cardiovascular disease .

Treatment of Type 2 Diabetes Mellitus

Sitagliptin is a potent oral hypoglycemic drug that is used for treating type 2 diabetes mellitus . However, the short half-life of sitagliptin requires patients to take a high dose of 50 mg twice per day .

Mechanism of Action

Target of Action

5-Desfluoro Sitagliptin, like Sitagliptin, primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is a key enzyme involved in the inactivation of incretins such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) . Incretins are hormones that stimulate insulin synthesis and release, and inhibit glucagon release after a meal .

Mode of Action

5-Desfluoro Sitagliptin works by competitively inhibiting DPP-4 . This inhibition slows the DPP-4 mediated inactivation of incretins like GLP-1 and GIP . As a result, the levels of active incretins in the body increase, leading to glucose-dependent increases in insulin and decreases in glucagon . This helps improve control of blood sugar .

Biochemical Pathways

5-Desfluoro Sitagliptin affects several biochemical pathways. It has been shown to activate the p62–Keap1–Nrf2 signalling pathway , which plays a role in alleviating oxidative stress and excessive autophagy . It also influences the long-term potentiation pathway , particularly affecting the expression of genes such as protein kinase C-γ and metabotropic glutamate receptor 5 .

Pharmacokinetics

Sitagliptin, and by extension 5-Desfluoro Sitagliptin, is well absorbed with an apparent terminal half-life ranging from 8 to 14 hours . Renal clearance of sitagliptin averages 388 mL/min and is largely uninfluenced by the dose administered .

Result of Action

The molecular and cellular effects of 5-Desfluoro Sitagliptin’s action include a marked and dose-dependent inhibition of plasma DPP-4 activity . This leads to an approximately 2-fold increase in postmeal active GLP-1 levels . Sitagliptin has also been shown to have potential neuroprotective properties, limiting neuronal loss in certain conditions .

properties

IUPAC Name

(3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F5N5O.H3O4P/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21;1-5(2,3)4/h1-2,6,11H,3-5,7-8,22H2;(H3,1,2,3,4)/t11-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZNSXPDPFKCSY-RFVHGSKJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=C(C=C(C=C3)F)F)N.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F5N5O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Desfluoro Sitagliptin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Desfluoro Sitagliptin
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5-Desfluoro Sitagliptin
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5-Desfluoro Sitagliptin
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5-Desfluoro Sitagliptin
Reactant of Route 5
5-Desfluoro Sitagliptin
Reactant of Route 6
5-Desfluoro Sitagliptin

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